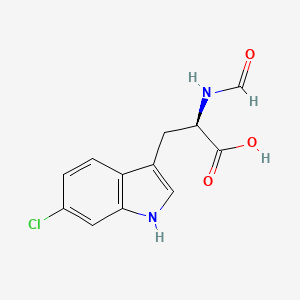
6-Chloro-N-formyl-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and ®-2-bromo-3-formamidopropanoic acid.
Formation of Indole Derivative: The 6-chloroindole undergoes a nucleophilic substitution reaction with ®-2-bromo-3-formamidopropanoic acid in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
6-Chloroindole: A simpler indole derivative used as a starting material for various syntheses.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and applications.
Uniqueness: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is unique due to its specific combination of a chloro-substituted indole ring and a formamidopropanoic acid moiety, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
57233-89-3 |
|---|---|
Molekularformel |
C12H11ClN2O3 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1 |
InChI-Schlüssel |
ZDDKUBATFXJQQV-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)NC=O |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
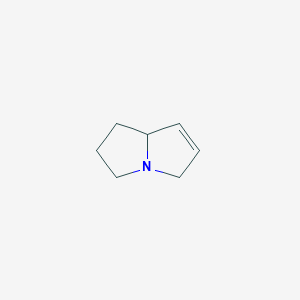
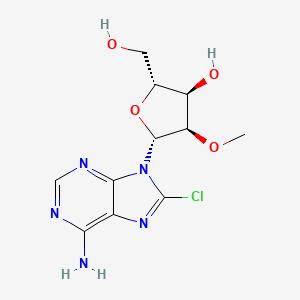
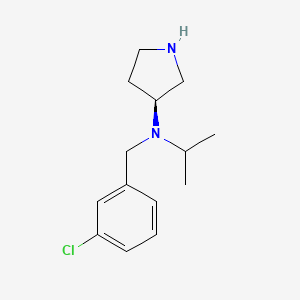

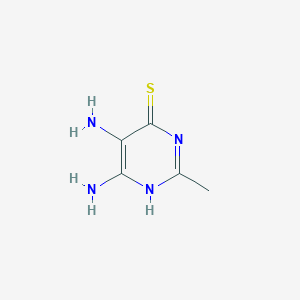
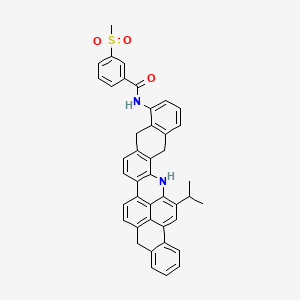
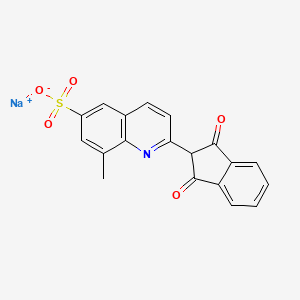
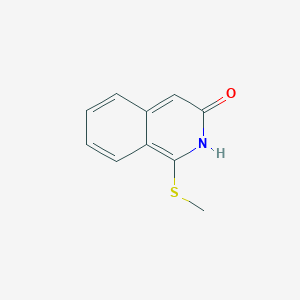
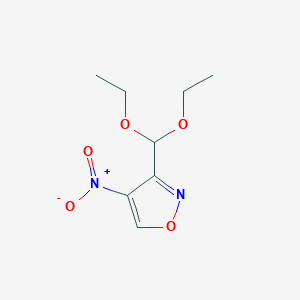
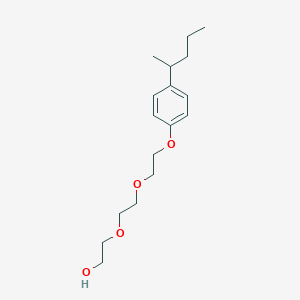
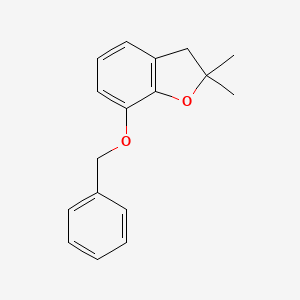
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
